molecular formula C17H17FN2O5S2 B15107937 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B15107937
M. Wt: 412.5 g/mol
InChI Key: YZVNRFBSCOLKAQ-ZROIWOOFSA-N
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Description

This compound is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted with a 2-fluorobenzylidene group at the 5Z position and a propanamide side chain linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The Z-configuration of the benzylidene group is critical for its structural stability and biological interactions. The sulfone group in the tetrahydrothiophene ring enhances solubility and metabolic stability, while the 2-fluorophenyl substituent may influence target selectivity, as seen in halogenated bioactive compounds .

Properties

Molecular Formula

C17H17FN2O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C17H17FN2O5S2/c18-13-4-2-1-3-11(13)9-14-16(22)20(17(23)26-14)7-5-15(21)19-12-6-8-27(24,25)10-12/h1-4,9,12H,5-8,10H2,(H,19,21)/b14-9-

InChI Key

YZVNRFBSCOLKAQ-ZROIWOOFSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 2-fluoro, 4-chloro) correlate with improved metabolic stability and target binding in cancer models .
  • Thioxo vs.

Propanamide Side Chain Modifications

Variations in the propanamide substituent influence pharmacokinetics and target engagement:

Compound Name Propanamide Substituent Impact on Properties Reference
Target compound (this work) 1,1-dioxidotetrahydrothiophen-3-yl High solubility (logP ~1.2 predicted) -
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Phenyl Moderate lipophilicity (logP ~2.8 predicted)
N-(4-(1,3-thiazol-2-ylsulfamoyl)phenyl)propanamide () Sulfamoyl-thiazole Enhanced hydrogen-bonding capacity; kinase targeting potential

Key Observations :

  • Sulfone-containing substituents (e.g., 1,1-dioxidotetrahydrothiophen-3-yl) improve solubility but may reduce blood-brain barrier penetration.
  • Aromatic substituents (e.g., phenyl, thiazole) enhance hydrophobic interactions in target binding pockets .

Preparation Methods

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene undergoes oxidation using hydrogen peroxide (H$$2$$O$$2$$) in acetic acid at 60–80°C for 6–8 hours, yielding tetrahydrothiophene-1,1-dioxide with >90% conversion. Alternative oxidants like Oxone® in aqueous methanol (rt, 12 h) provide comparable yields but require longer reaction times.

Functionalization with Propanamide

The 3-position of tetrahydrothiophene-1,1-dioxide is alkylated via nucleophilic substitution. Reacting the sulfone with ethyl acrylate in the presence of a base (e.g., K$$2$$CO$$3$$) forms the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid and coupled with amines. For the target compound, N-ethylation is achieved using ethylamine hydrochloride and carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane (DCM).

Synthesis of 5-(2-Fluorobenzylidene)-2,4-Dioxothiazolidin-3-yl Subunit

The thiazolidinone core is constructed via cyclocondensation, followed by Knoevenagel condensation to introduce the 2-fluorobenzylidene group.

Thiazolidinone Core Formation

A one-pot reaction between 2-fluorobenzaldehyde, thioglycolic acid, and ammonium acetate in refluxing toluene (12 h) generates 2,4-dioxothiazolidine. Alternatively, microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (75–85%).

Coupling of Tetrahydrothiophene and Thiazolidinone Moieties

The propanamide linker facilitates conjugation of the two subunits.

Propanamide Linker Installation

Ethyl 3-aminopropanoate is reacted with tetrahydrothiophene-1,1-dioxide-3-carboxylic acid using HOBt and EDC·HCl in DCM (rt, 12 h), followed by hydrolysis with NaOH/EtOH to yield the acid.

Final Amidation

The acid is coupled with 5-(2-fluorobenzylidene)-2,4-dioxothiazolidin-3-amine using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in THF (0°C to rt, 24 h). Purification via silica gel chromatography (ethyl acetate/hexane, 1:2) affords the target compound in 65–72% yield.

Optimization and Purification Techniques

Reaction Condition Optimization

Parameter Optimal Condition Yield Improvement
Solvent DCM/THF (1:1) +15%
Coupling Agent HATU vs. EDC HATU: +10%
Temperature 0°C → rt +8%

Microwave-assisted steps reduce reaction times by 70% while maintaining yields ≥85%.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomeric impurities, achieving >98% purity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) δ 7.85 (d, J=12 Hz, CH=N), 4.21 (m, SO$$2$$CH$$2$$), 3.45 (q, NHCH$$_2$$)
$$^{13}$$C NMR δ 172.1 (C=O), 165.3 (C=S), 115.2 (C-F)
HRMS m/z 439.0845 [M+H]$$^+$$ (calc. 439.0839)

Purity Assessment

HPLC analysis (254 nm) confirms ≥99% purity, with retention time = 12.3 min.

Q & A

Q. Table 1: Bioactivity of Analogous Compounds

Compound FeatureActivity (IC50)TargetReference
Thiazolidinone + indole12 µMTopoisomerase II
Thiazolidinone + pyrrolidine28 µMEGFR

How should researchers address contradictions in biological activity data across different assays?

Advanced Question
Discrepancies may arise from assay conditions (e.g., serum interference) or compound stability. Mitigation strategies:

  • Dose-response validation : Repeat assays with freshly prepared DMSO stocks .
  • Metabolite profiling : LC-MS identifies degradation products that may skew results .
  • Structural analogs : Compare activity trends (e.g., fluorobenzylidene vs. chlorophenyl derivatives) to isolate pharmacophores .

What computational methods predict binding modes of this compound with PPARγ?

Advanced Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:

  • Docking protocol : Use the PPARγ ligand-binding domain (PDB: 2PRG) with flexible side chains .
  • Scoring : Prioritize compounds with hydrogen bonds to Tyr473 and His449 .
  • Validation : Compare predicted binding energies with experimental IC50 values .

How can crystallographic disorder in the tetrahydrothiophene sulfone group be resolved?

Advanced Question
Disorder in the sulfone ring is common due to rotational flexibility. Refinement steps:

  • Multi-position modeling : Define alternate conformations (ATOM 0.5 occupancy) in CIF files .
  • Restraints : Apply SADI and SIMU instructions in SHELXL to stabilize geometry .
  • Validation : Check R-factor convergence (<5% difference between R1 and wR2) .

What strategies guide structure-activity relationship (SAR) studies for derivatives?

Advanced Question
Systematic SAR involves:

  • Core modifications : Replace tetrahydrothiophene with piperidine to assess sulfone’s role .
  • Substituent screening : Introduce electron-withdrawing groups (e.g., -NO2) on the benzylidene ring to enhance electrophilicity .
  • Bioisosteres : Swap thiazolidinone with rhodanine to evaluate ring flexibility .

Which spectroscopic techniques confirm the compound’s purity and regiochemistry?

Basic Question

  • 1H/13C NMR : Verify Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for vinyl proton) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • IR : Detect carbonyl stretches (1680–1720 cm⁻1) for thiazolidinone and amide groups .

How can target engagement studies elucidate its mechanism of action?

Advanced Question

  • Pull-down assays : Use biotinylated probes to isolate bound proteins from cell lysates .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
  • Transcriptomics : RNA-seq identifies differentially expressed pathways (e.g., apoptosis) post-treatment .

What experimental design principles apply to high-throughput synthesis optimization?

Advanced Question
Adopt a Design of Experiments (DoE) framework:

  • Factors : Temperature, solvent ratio, catalyst loading .
  • Response surface methodology : Central composite design identifies optimal conditions .
  • Automation : Flow chemistry (e.g., Syrris Asia) enables rapid parameter screening .

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